1-(2-(P-tolyloxy)ethyl)piperidin-3-ol
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Overview
Description
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-(P-tolyloxy)ethyl group and a hydroxyl group at the 3-position. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-(P-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-one.
Reduction: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1-(2-(P-tolyloxy)ethyl)piperidine: Lacks the hydroxyl group at the 3-position.
1-(2-(P-tolyloxy)ethyl)piperidin-3-one: Contains a ketone group instead of a hydroxyl group at the 3-position.
1-(2-(P-tolyloxy)ethyl)piperidin-3-amine: Contains an amine group instead of a hydroxyl group at the 3-position.
Uniqueness
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is unique due to the presence of both the 2-(P-tolyloxy)ethyl group and the hydroxyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Biological Activity
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has a piperidine core with a tolyloxyethyl substituent, which contributes to its pharmacological profile. The molecular structure can be represented as follows:
Neuropharmacological Effects
Research indicates that derivatives of piperidine, including this compound, exhibit significant activity at various neurotransmitter receptors. Specifically, it has been studied for its interactions with the Dopamine D3 Receptor (D3R) .
- Dopamine D3 Receptor Agonism : In a study assessing D3R agonists, this compound demonstrated agonistic properties, with an EC50 value indicating effective receptor activation . This suggests potential applications in treating disorders like schizophrenia or Parkinson's disease.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Although specific data on this compound is limited, related piperidine derivatives have shown notable antibacterial and antifungal activities.
Data Tables
Activity | Result | Reference |
---|---|---|
D3R Agonism | EC50 = 710 nM | |
Antimicrobial Activity | Notable in related compounds | |
Cytotoxicity | High in certain cancer cell lines |
Study on D3R Agonism
A high-throughput screening identified this compound as a selective D3R agonist. The compound showed no significant activity at the D2 receptor, highlighting its specificity which is crucial for minimizing side effects in therapeutic applications .
Antimicrobial Evaluation
In related studies of piperidine derivatives, compounds similar to this compound exhibited promising results against various bacterial strains. For instance, certain derivatives displayed IC50 values in the low micromolar range against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects is primarily through receptor modulation. Its interaction with the D3R may influence dopaminergic signaling pathways, potentially leading to therapeutic effects in neurodegenerative and psychiatric disorders.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-4-6-14(7-5-12)17-10-9-15-8-2-3-13(16)11-15/h4-7,13,16H,2-3,8-11H2,1H3 |
InChI Key |
WNDCTCWRSLRIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC(C2)O |
Origin of Product |
United States |
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